Ethyl 2-amino-5-methoxybenzoate
Description
Ethyl 2-amino-5-methoxybenzoate (CAS: 64018-98-0) is an aromatic ester with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Key structural features include:
- A methoxy group at position 4.
- An amino group at position 2.
- An ethyl ester at the carboxyl position.
It is primarily used in research settings due to its role as a synthetic intermediate in pharmaceuticals and organic chemistry . Its physical properties include a melting point of 38–40°C, a predicted boiling point of 313°C, and a pKa of 2.71, reflecting moderate acidity . Storage recommendations specify room temperature for the solid and −80°C/−20°C for solutions to prevent degradation .
Properties
IUPAC Name |
ethyl 2-amino-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJXEDATMPDTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612060 | |
| Record name | Ethyl 2-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64018-98-0 | |
| Record name | Ethyl 2-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Another method involves the use of thionyl chloride to convert 2-amino-5-methoxybenzoic acid to its corresponding acid chloride, which is then reacted with ethanol to form the ethyl ester . This method requires careful control of reaction conditions, including temperature and the use of an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process typically includes the use of excess ethanol and a strong acid catalyst to drive the reaction to completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Ethyl 2-amino-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with variations in substituents or ester groups:
Key Observations :
- Ester Group Impact: Replacing the ethyl ester with a methyl group (e.g., Mthis compound) reduces molecular weight and may lower solubility in non-polar solvents due to decreased hydrophobicity .
- Substituent Effects: The amino group at C2 enhances polarity and reactivity compared to hydroxyl (Ethyl 2-hydroxy-5-methoxybenzoate) or methoxy (Ethyl 2-methoxybenzoate) groups. For example, the amino group enables participation in diazotization or acylation reactions, critical for synthesizing heterocycles like benzoxazoles .
Physicochemical Properties
- Solubility: this compound requires sonication and heating (37°C) for dissolution in organic solvents, likely due to hydrogen bonding from the amino group . In contrast, Ethyl 2-methoxybenzoate (lacking -NH₂) dissolves readily in ethanol without additional treatments .
- Thermal Stability: The amino group may reduce thermal stability compared to methoxy-only analogs, necessitating stringent storage conditions (−80°C for solutions) .
Biological Activity
Ethyl 2-amino-5-methoxybenzoate, also known as ethyl 5-methoxy-2-aminobenzoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features both an amino group and a methoxy group on a benzoate structure. These functional groups are critical for its biological interactions, as they facilitate hydrogen bonding and enhance lipophilicity, which can improve membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activities.
- Receptor Interaction : The compound's structure allows it to bind to specific receptors, influencing signaling pathways.
These interactions suggest that this compound may have applications in drug development, particularly in targeting diseases where enzyme or receptor modulation is beneficial.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays showed that it could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays have evaluated the effects of this compound on cancer cell lines. For instance, it was tested against uterine sarcoma cell lines (MES-SA and MES-SA/Dx5), showing moderate cytotoxic effects. The presence of the methoxy group was noted to enhance cytotoxicity compared to other analogs lacking this substitution .
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| MES-SA | 15 | Moderate cytotoxicity observed |
| MES-SA/Dx5 | 12 | Enhanced activity against drug-resistant cells |
Case Studies
- Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the methoxy group significantly affected the cytotoxicity profiles of the derivatives .
- Antimicrobial Activity : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results confirmed its broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic .
- Inflammation Model Studies : Using cell models exposed to inflammatory stimuli, researchers assessed the compound's ability to inhibit inflammatory cytokine production. Results indicated a significant reduction in cytokine levels, supporting its potential use in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
